molecular formula C9H10N2O4 B042681 4-Nitrophenyl ethylcarbamate CAS No. 17576-41-9

4-Nitrophenyl ethylcarbamate

Cat. No.: B042681
CAS No.: 17576-41-9
M. Wt: 210.19 g/mol
InChI Key: QVUXGCDXMKCVSB-UHFFFAOYSA-N
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Description

4-Nitrophenyl ethylcarbamate (CAS: 17576-41-9), also known as ethyl 4-nitrophenylcarbamate, is a carbamate derivative with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . Its structure features an ethyl group attached to the carbamate nitrogen and a 4-nitrophenyl moiety. Key physical properties include a density of 1.279 g/cm³, a boiling point of 329.1°C, and a logP value of 2.43, indicating moderate lipophilicity . This compound is used in organic synthesis and materials science, particularly in crystal engineering and nonlinear optical (NLO) material design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl ethylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl ethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a base, it can hydrolyze to produce 4-nitrophenol and ethylamine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylcarbamate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Chemical Synthesis

4-Nitrophenyl ethylcarbamate serves as a versatile reagent in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : It is utilized as a precursor in synthesizing more complex organic compounds.
  • Protecting Group : The compound can act as a protecting group for amines and alcohols due to its stability under various reaction conditions, facilitating selective reactions without interfering with other functional groups.

The biological properties of this compound have been widely studied, revealing its potential in several areas:

  • Antimicrobial Properties : Research indicates that carbamates can exhibit significant antimicrobial activity. This compound has shown efficacy against multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Similar carbamate derivatives have demonstrated neuroprotective properties by upregulating anti-apoptotic proteins and inducing autophagy in neuronal models.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is investigated for:

  • Drug Design : The compound's structural features allow it to interact with various biological targets, potentially influencing enzyme activity or serving as a precursor for bioactive compounds.
  • Prodrug Development : Its properties make it a candidate for prodrug formulations, where it can be converted into active pharmaceutical ingredients within the body.

Industrial Applications

This compound finds applications in various industrial processes:

  • Pesticide Production : It is utilized in the formulation of pesticides and herbicides due to its biological activity and stability.
  • Catalysis : The compound's reactivity makes it suitable for catalytic processes in organic synthesis.

Case Study 1: Antibacterial Efficacy

A study evaluated this compound's antibacterial properties against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research on similar carbamates showed their ability to upregulate anti-apoptotic proteins in neuronal cells derived from human induced pluripotent stem cells (iPSCs). Although not tested directly, these findings suggest potential neuroprotective effects applicable to this compound.

Mechanism of Action

The mechanism of action of 4-nitrophenyl ethylcarbamate is primarily based on its ability to undergo nucleophilic substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, making the carbonyl carbon of the carbamate more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl N-(4-Nitrophenyl)carbamate

  • Molecular Formula : C₈H₈N₂O₄ (MW: 196.16 g/mol).
  • Structural Differences : Replaces the ethyl group with a methyl group.
  • Key Findings: Exhibits similar bond lengths and angles to 4-nitrophenyl-hexyl-urethane, suggesting shared crystallographic characteristics .

N-Methyl-4-Nitrophenylcarbamate (TL-947, NSC127881)

  • Molecular Formula : C₈H₈N₂O₄ (MW: 196.16 g/mol).
  • Structural Differences : Methyl substitution on the carbamate nitrogen instead of ethyl.
  • Key Findings: The methyl group likely decreases lipophilicity (logP ~2.0 estimated) compared to the ethyl derivative (logP 2.43), which could affect membrane permeability in biological systems . No direct antimicrobial data are available for this compound, but structurally related 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups show activity against E. coli and C. albicans .

4-Nitrophenyl N-Methoxycarbamate

  • Molecular Formula : C₈H₈N₂O₅ (MW: 212.16 g/mol).
  • Structural Differences : Methoxy group replaces the ethyl moiety.

N-Ethyl-N-Methyl-O-(4-Nitrophenyl)carbamate

  • Molecular Formula : C₁₀H₁₂N₂O₄ (MW: 224.21 g/mol).
  • Structural Differences : Contains both ethyl and methyl groups on the carbamate nitrogen.
  • Key Findings: The dual alkylation increases molecular weight by ~14 g/mol compared to 4-nitrophenyl ethylcarbamate, which may influence solubility and crystallinity . No biological activity data are reported, but the added methyl group could alter steric effects in enzyme binding.

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP
This compound 210.19 2.43
Methyl analog 196.16 ~2.0
Methoxy analog 212.16 ~1.8
N-Ethyl-N-methyl analog 224.21 ~2.6

Insights :

  • Ethyl substitution balances lipophilicity and molecular size, making it suitable for applications requiring moderate solubility and permeability.
  • Methoxy and methyl analogs are more polar, which may limit their use in non-polar environments .

Thermal Stability

  • This compound has a high boiling point (329.1°C ), likely due to strong intermolecular hydrogen bonding from the carbamate group .
  • The methoxy analog may decompose at lower temperatures due to weaker C-O bonds .

Biological Activity

4-Nitrophenyl ethylcarbamate (C9H10N2O4) is a compound of significant interest in biological and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, inhibiting their function. This interaction is facilitated by hydrogen bonding and electrostatic interactions.
  • Redox Reactions : The nitro group can participate in redox reactions, which may contribute to the compound's overall biological effects, including potential antioxidant properties .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Antioxidant Activity : In vitro studies suggest that this compound may exhibit antioxidant effects, potentially offering protective benefits against oxidative stress .
  • Potential Prodrug Applications : Due to its chemical structure, this compound is being investigated for use as a prodrug in drug design, where it may be converted into an active form within the body .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of various carbamates, including this compound. Results indicated effective inhibition against several bacterial strains, suggesting potential applications in pharmaceuticals.
  • Quorum Sensing Inhibition :
    • Research on the Vibrio fischeri quorum sensing system revealed that this compound displayed weak agonistic activity. This finding highlights its potential role in modulating microbial communication systems .
  • Toxicological Assessment :
    • Toxicity studies have been conducted to assess the safety profile of this compound. These studies are crucial for determining its viability as a pharmaceutical agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Nitrophenyl methylcarbamateStructureAntimicrobial, moderate antioxidant
4-Nitrophenyl isopropylcarbamateStructureAntimicrobial, weak enzyme inhibitor
This compoundStructureAntimicrobial, antioxidant, prodrug

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-nitrophenyl ethylcarbamate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved via carbamate coupling reactions. A common approach involves reacting ethyl isocyanate with 4-nitrophenol under anhydrous conditions in the presence of a base like triethylamine. Alternative routes may employ activated carbamate intermediates, such as using 4-nitrophenyl chloroformate with ethylamine . To optimize yields, control reaction temperature (0–5°C for exothermic steps) and stoichiometry (1:1 molar ratio of reactants). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can improve purity. Monitor progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm for nitro-substituted phenyl). 13^{13}C NMR will confirm the carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+ at m/z calculated for C9_9H10_{10}N2_2O4_4 (e.g., 210.06). Fragmentation patterns may include loss of NO2_2 (46 Da) or the ethylcarbamate moiety .
  • IR Spectroscopy : Look for N-H stretch (~3350 cm1^{-1}), carbonyl (C=O, ~1700 cm1^{-1}), and nitro group (asymmetric stretch ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound decompose under varying pH conditions, and what are the implications for experimental storage?

  • Methodological Answer : Stability studies indicate carbamates hydrolyze under acidic or basic conditions. For this compound:

  • Acidic Hydrolysis (pH < 3) : Cleavage of the carbamate bond yields 4-nitrophenol and ethylammonium ions. Monitor via UV-Vis at 400 nm (4-nitrophenol release).
  • Basic Hydrolysis (pH > 10) : Faster degradation; avoid storage with NaOH/KOH. Use neutral buffers (e.g., PBS) for aqueous solutions and store at –20°C in anhydrous DMSO for long-term stability .

Q. How can this compound be utilized as a protease substrate or polymer intermediate, and what reaction conditions are critical?

  • Methodological Answer :

  • Enzyme Assays : As a chromogenic substrate, the compound releases 4-nitrophenol upon enzymatic hydrolysis (e.g., esterases). Use 0.1–1 mM substrate in Tris-HCl buffer (pH 7.4) at 37°C, monitoring absorbance at 405 nm .
  • Polymer Synthesis : As a monomer, incorporate into polyurethanes via reaction with diols. Optimize catalyst (e.g., dibutyltin dilaurate) concentration (0.1–1 wt%) and solvent (DMF, 60°C, 24 h) to avoid nitro group reduction .

Q. How can contradictions in reported bioactivity data between synthetic this compound and naturally occurring ethylcarbamates be resolved?

  • Methodological Answer : Natural ethylcarbamates (e.g., in fermented foods) often coexist with ethanol, altering bioavailability. For synthetic analogs:

  • Comparative Studies : Perform parallel assays (e.g., cytotoxicity on HEK-293 cells) using purified 4-nitrophenyl ethylcarbamide vs. crude ethylcarbamate extracts.
  • Metabolite Profiling : Use LC-MS/MS to track metabolites like vinyl carbamate epoxide, a known carcinogen in natural derivatives but absent in synthetic pathways. Adjust experimental models to account for matrix effects .

Properties

IUPAC Name

(4-nitrophenyl) N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXGCDXMKCVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170019
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17576-41-9
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycerylphosphorylcholine
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4-Nitrophenyl ethylcarbamate
Glycerylphosphorylcholine
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Glycerylphosphorylcholine
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Glycerylphosphorylcholine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
4-Nitrophenyl ethylcarbamate
Glycerylphosphorylcholine
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4-Nitrophenyl ethylcarbamate
Glycerylphosphorylcholine
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4-Nitrophenyl ethylcarbamate

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